![molecular formula C20H30BNO4 B13577862 tert-butyl N-[(1R)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-yl]carbamate](/img/structure/B13577862.png)
tert-butyl N-[(1R)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[(1R)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-yl]carbamate is a complex organic compound that features a tert-butyl carbamate group and a boron-containing dioxaborolane moiety. This compound is significant in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
The synthesis of tert-butyl N-[(1R)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-yl]carbamate typically involves multiple steps, including substitution reactions. The structure is often characterized using techniques such as FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Substitution Reactions: Commonly used in the synthesis of the compound itself.
Oxidation and Reduction: The boron-containing dioxaborolane moiety can participate in oxidation-reduction reactions.
Suzuki–Miyaura Reaction: This reaction is particularly significant for the aromatization at the C5 position.
Common reagents and conditions for these reactions include palladium catalysts for the Suzuki–Miyaura reaction and various oxidizing or reducing agents for other transformations. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Tert-butyl N-[(1R)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-yl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The boron-containing dioxaborolane moiety can form reversible covalent bonds with biological molecules, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar compounds include other boron-containing organic molecules and carbamate derivatives. For example:
- Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate .
- Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate .
These compounds share structural similarities but differ in their specific functional groups and reactivity, highlighting the uniqueness of tert-butyl N-[(1R)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-yl]carbamate in terms of its applications and chemical behavior.
Propiedades
Fórmula molecular |
C20H30BNO4 |
|---|---|
Peso molecular |
359.3 g/mol |
Nombre IUPAC |
tert-butyl N-[(1R)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-yl]carbamate |
InChI |
InChI=1S/C20H30BNO4/c1-18(2,3)24-17(23)22-16-11-8-13-12-14(9-10-15(13)16)21-25-19(4,5)20(6,7)26-21/h9-10,12,16H,8,11H2,1-7H3,(H,22,23)/t16-/m1/s1 |
Clave InChI |
OEDURMYINMZSQS-MRXNPFEDSA-N |
SMILES isomérico |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)[C@@H](CC3)NC(=O)OC(C)(C)C |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(CC3)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


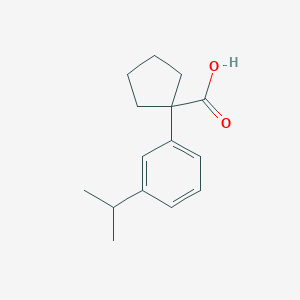

![1-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B13577787.png)
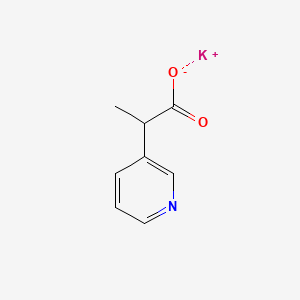
![3-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}methyl)benzoicacid](/img/structure/B13577810.png)


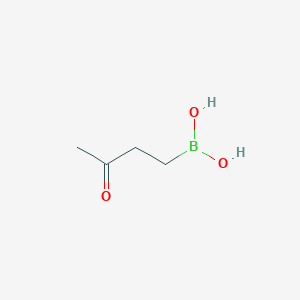
![5,5-Dimethyl-3-[(2,3,4,5,6-pentafluorophenoxy)methanesulfonyl]-4,5-dihydro-1,2-oxazole](/img/structure/B13577845.png)
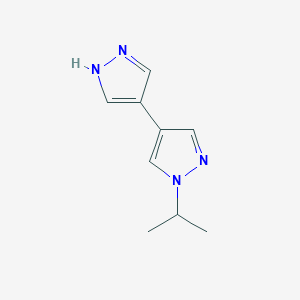
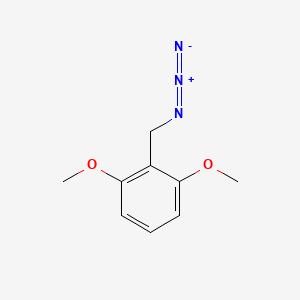

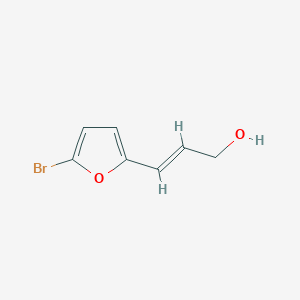
![3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide hydrochloride](/img/structure/B13577872.png)
